

An In-depth Technical Guide on the Carcinogenic Potential of Bromodichloromethane Exposure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Bromodichloromethane*

Cat. No.: *B127517*

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Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Bromodichloromethane (BDCM), a trihalomethane formed during water chlorination, is classified as a Group 2B carcinogen by the International Agency for Research on Cancer (IARC), indicating it is "possibly carcinogenic to humans"^[1]. This classification is predicated on sufficient evidence of carcinogenicity in experimental animals, while evidence in humans is considered inadequate^{[1][2]}. This technical guide provides a comprehensive analysis of the carcinogenic potential of BDCM, consolidating data from pivotal animal bioassays and genotoxicity studies. It details the experimental protocols of key assays, outlines the metabolic pathways leading to carcinogenesis, and visually represents complex workflows and mechanisms to provide a thorough resource for the scientific community.

Carcinogenicity in Experimental Animals

The primary evidence for BDCM's carcinogenicity comes from extensive studies in rodent models. Oral administration has been shown to induce tumors at multiple sites.

Key Animal Bioassay Findings

Studies conducted by the U.S. National Toxicology Program (NTP) have been central to characterizing the carcinogenic effects of BDCM. Administration of BDCM via gavage in corn oil

resulted in a statistically significant increase in the incidence of benign and malignant tumors in rats and mice[2][3][4][5].

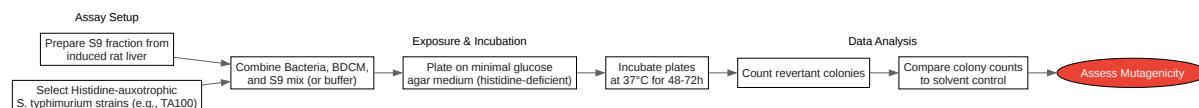
Table 1: Summary of Neoplastic Findings in NTP Gavage Studies of **Bromodichloromethane**

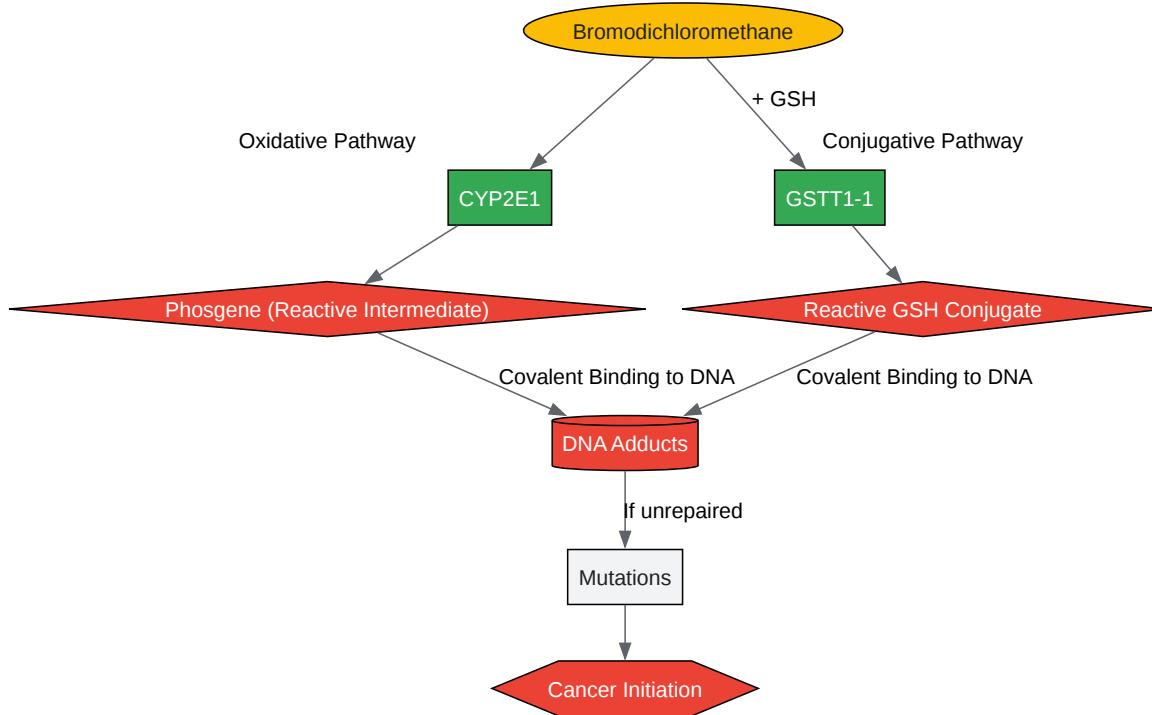
Species & Strain	Sex	Target Organ	Neoplasms Observed	Reference
Rat (F344/N)	Male & Female	Large Intestine (Colon & Cecum)	Adenomatous Polyps, Adenocarcinoma S	[NTP, 1987][2][3][6]
Male & Female	Kidney		Tubular Cell Adenomas, Adenocarcinoma S	[NTP, 1987][2][3][6]
Mouse (B6C3F1)	Female	Liver	Hepatocellular Adenomas, Carcinomas	[NTP, 1987][2][3][6]
Male	Kidney		Tubular Cell Adenomas, Adenocarcinoma S	[NTP, 1987][2][3][6]

Subsequent studies involving the administration of BDCM in drinking water also showed evidence of carcinogenicity, inducing liver tumors in rats[2][3][7].

Experimental Protocol: NTP 2-Year Gavage Bioassay

The NTP's 2-year bioassays are the gold standard for assessing chemical carcinogenicity in rodents. The workflow involves several key phases.





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- To cite this document: BenchChem. [An In-depth Technical Guide on the Carcinogenic Potential of Bromodichloromethane Exposure]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b127517#carcinogenic-potential-of-bromodichloromethane-exposure>]

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